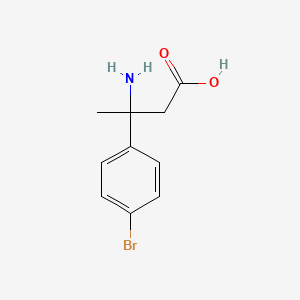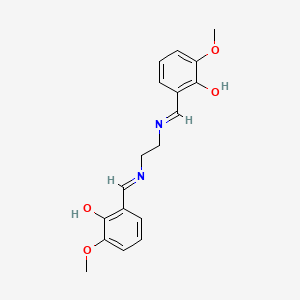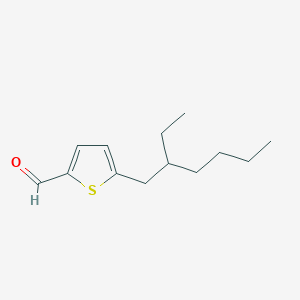![molecular formula C19H26O2Si B12094388 1-Propanol, 2-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-, (S)-](/img/structure/B12094388.png)
1-Propanol, 2-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-, (S)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Propanol, 2-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-, (S)- is a chiral organosilicon compound. It is often used in organic synthesis as a protecting group for alcohols due to its stability and ease of removal. The compound’s structure includes a propanol backbone with a silyl ether group, making it a valuable intermediate in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanol, 2-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-, (S)- typically involves the following steps:
Starting Materials: The synthesis begins with (S)-1-Propanol and tert-butyldiphenylsilyl chloride.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as imidazole or pyridine to facilitate the formation of the silyl ether.
Procedure: The (S)-1-Propanol is reacted with tert-butyldiphenylsilyl chloride in an anhydrous solvent like dichloromethane. The base is added to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The purification process often involves distillation or recrystallization to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
1-Propanol, 2-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-, (S)- undergoes various chemical reactions, including:
Oxidation: The silyl ether group can be oxidized to form silanols.
Reduction: The compound can be reduced to remove the silyl protecting group, regenerating the free alcohol.
Substitution: The silyl ether can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Tetrabutylammonium fluoride (TBAF) or other fluoride sources are used to cleave the silyl ether.
Substitution: Various nucleophiles can be used under mild conditions to replace the silyl group.
Major Products
The major products formed from these reactions include silanols, free alcohols, and substituted silyl ethers, depending on the reaction conditions and reagents used.
科学的研究の応用
1-Propanol, 2-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-, (S)- has several applications in scientific research:
Chemistry: It is widely used as a protecting group for alcohols in organic synthesis, allowing for selective reactions on other functional groups.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and natural products.
Medicine: It serves as an intermediate in the synthesis of various drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism by which 1-Propanol, 2-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-, (S)- exerts its effects involves the formation of a stable silyl ether bond. This bond protects the hydroxyl group of alcohols from unwanted reactions. The stability of the silyl ether allows for selective deprotection under specific conditions, making it a versatile tool in synthetic chemistry.
類似化合物との比較
Similar Compounds
Trimethylsilyl ethers: These are simpler silyl ethers used for similar purposes but with different stability and reactivity profiles.
Triisopropylsilyl ethers: These provide greater steric hindrance and stability compared to tert-butyldiphenylsilyl ethers.
Tert-butyldimethylsilyl ethers: These are commonly used protecting groups with a balance of stability and ease of removal.
Uniqueness
1-Propanol, 2-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-, (S)- is unique due to its combination of steric bulk and stability, making it particularly useful for protecting alcohols in complex synthetic sequences. Its ability to be selectively removed under mild conditions adds to its versatility in organic synthesis.
This compound’s specific properties and applications make it a valuable tool in various fields of scientific research and industrial applications.
特性
分子式 |
C19H26O2Si |
|---|---|
分子量 |
314.5 g/mol |
IUPAC名 |
(2S)-2-[tert-butyl(diphenyl)silyl]oxypropan-1-ol |
InChI |
InChI=1S/C19H26O2Si/c1-16(15-20)21-22(19(2,3)4,17-11-7-5-8-12-17)18-13-9-6-10-14-18/h5-14,16,20H,15H2,1-4H3/t16-/m0/s1 |
InChIキー |
SNKMOWPVBKLQFJ-INIZCTEOSA-N |
異性体SMILES |
C[C@@H](CO)O[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C |
正規SMILES |
CC(CO)O[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[5-(hydrazinylmethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]benzamide;hydrochloride](/img/structure/B12094314.png)






![7-bromo-2,5-dichloro-1H-benzo[d]imidazole](/img/structure/B12094363.png)





